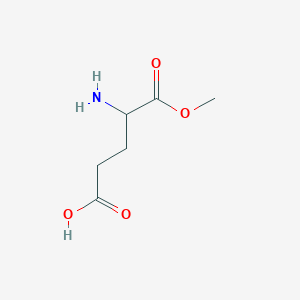
5-ChloroBupropion-d9Fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro Bupropion Fumarate: is a derivative of Bupropion, a well-known antidepressant and smoking cessation aid. Bupropion is a norepinephrine and dopamine reuptake inhibitor (NDRI) that is primarily used to treat major depressive disorder and seasonal affective disorder. The addition of a chlorine atom at the 5th position of the phenyl ring in Bupropion results in 5-Chloro Bupropion, which is then combined with fumaric acid to form the fumarate salt. This modification can potentially alter the pharmacokinetic and pharmacodynamic properties of the compound, making it a subject of interest in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro Bupropion Fumarate typically involves several key steps:
Chlorination: The starting material, 3-chloropropiophenone, is chlorinated using cupric chloride to introduce the chlorine atom at the desired position.
Amination: The chlorinated intermediate is then aminated with tert-butylamine to form the corresponding amine.
Formation of Fumarate Salt: The amine is reacted with fumaric acid to form the fumarate salt of 5-Chloro Bupropion.
Industrial Production Methods: Industrial production methods for 5-Chloro Bupropion Fumarate involve optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts. The process is designed to be cost-effective and environmentally friendly, minimizing the production of hazardous byproducts .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro Bupropion Fumarate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: 5-Chloro Bupropion Fumarate is used in synthetic organic chemistry as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations.
Biology: In biological research, the compound is studied for its potential effects on neurotransmitter systems, particularly its ability to inhibit the reuptake of norepinephrine and dopamine.
Medicine: The primary application of 5-Chloro Bupropion Fumarate is in the treatment of depression and smoking cessation. Its modified structure may offer advantages over Bupropion in terms of efficacy and side effect profile .
Industry: In the pharmaceutical industry, 5-Chloro Bupropion Fumarate is explored for its potential use in developing new antidepressant medications with improved therapeutic profiles .
Mechanism of Action
5-Chloro Bupropion Fumarate exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, thereby increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced neurotransmission and improved mood regulation. The compound binds to the norepinephrine transporter (NET) and the dopamine transporter (DAT), preventing the reuptake of these neurotransmitters into the presynaptic neuron .
Comparison with Similar Compounds
Bupropion: The parent compound, used as an antidepressant and smoking cessation aid.
Vortioxetine: Another antidepressant that affects serotonin receptors.
Cariprazine: An atypical antipsychotic used for schizophrenia and bipolar disorder
Uniqueness: 5-Chloro Bupropion Fumarate is unique due to the presence of the chlorine atom, which can influence its pharmacokinetic and pharmacodynamic properties. This modification may result in differences in efficacy, side effects, and overall therapeutic profile compared to other similar compounds .
Properties
Molecular Formula |
C17H21Cl2NO5 |
|---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
but-2-enedioic acid;2-(tert-butylamino)-1-(3,5-dichlorophenyl)propan-1-one |
InChI |
InChI=1S/C13H17Cl2NO.C4H4O4/c1-8(16-13(2,3)4)12(17)9-5-10(14)7-11(15)6-9;5-3(6)1-2-4(7)8/h5-8,16H,1-4H3;1-2H,(H,5,6)(H,7,8) |
InChI Key |
MGHPTSVYSLXGEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=CC(=C1)Cl)Cl)NC(C)(C)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[[(1R)-2-[[(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid](/img/structure/B13392923.png)
![2,6-Bis[(4R,5S)-4,5-dihydro-4,5-diphenyl-2-oxazolyl] Pyridine](/img/structure/B13392931.png)
![tert-butyl N-[1-(oxiran-2-yl)-2-(4-phenylmethoxyphenyl)ethyl]carbamate](/img/structure/B13392939.png)



![5-(3,7,14-Trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pyran-2-one](/img/structure/B13392962.png)
![7-(4-Nitrophenyl)-3h-thieno[3,2-d]pyrimidin-4-one](/img/structure/B13392970.png)




![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol;2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetic acid](/img/structure/B13392996.png)
